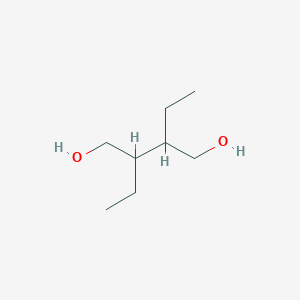
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with bromine atoms and a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with tributyltin hydride under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The stannyl group can participate in oxidation-reduction reactions.
Coupling Reactions: The compound can be used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism by which 3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The stannyl group can facilitate coupling reactions, while the bromine atoms can be substituted to introduce different functional groups. These properties make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the stannyl group, making it less versatile in coupling reactions.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Lacks the bromine atoms, limiting its reactivity in substitution reactions.
Uniqueness
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is unique due to the presence of both bromine atoms and a stannyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
79430-51-6 |
|---|---|
Molekularformel |
C16H27Br2NO2Sn |
Molekulargewicht |
543.9 g/mol |
IUPAC-Name |
3,4-dibromo-1-tributylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4HBr2NO2.3C4H9.Sn/c5-1-2(6)4(9)7-3(1)8;3*1-3-4-2;/h(H,7,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
JTDDZXOIAXPCHH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)C(=C(C1=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
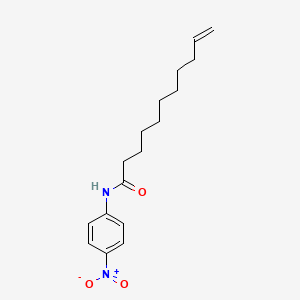
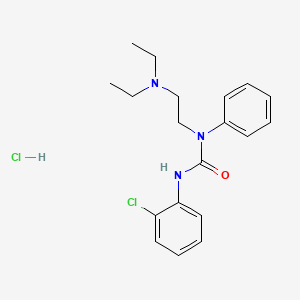
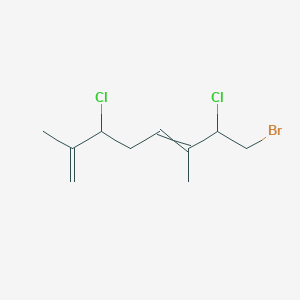
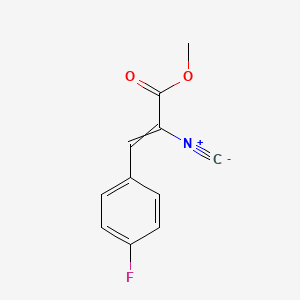
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
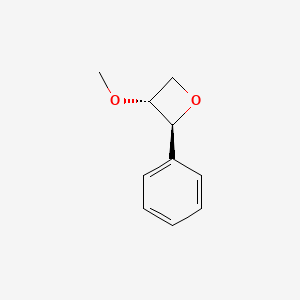
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
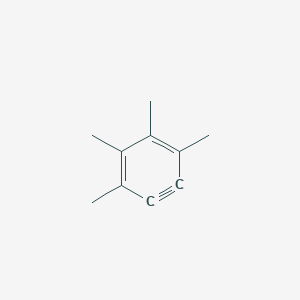

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
